molecular formula C8H15Cl2N3 B6208471 2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 2731007-36-4

2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No.: B6208471
CAS No.: 2731007-36-4
M. Wt: 224.13 g/mol
InChI Key: BPLGIBBIMPLNBG-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride (DMPP) is an organic compound belonging to the family of imidazo[4,5-c]pyridine derivatives. It is a white, crystalline solid with a molecular weight of 305.91 g/mol and a melting point of 115-118°C. DMPP is a widely used synthetic compound in the pharmaceutical, agrochemical and chemical industries, and is used as an intermediate in the synthesis of various drugs, insecticides and other organic compounds.

Scientific Research Applications

2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is a widely used compound in scientific research due to its unique properties. It is used as an intermediate in the synthesis of various drugs, insecticides and other organic compounds. It is also used as a reagent in the synthesis of various heterocyclic compounds, such as imidazolines and imidazoles. In addition, it is used in the synthesis of various pharmaceuticals, such as antifungal agents, antimicrobial agents, and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is not fully understood. However, it is believed that this compound acts as a proton donor, donating a proton to form a carboxylic acid. The carboxylic acid then undergoes a series of reactions, leading to the formation of various products, such as imidazoles and imidazolines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have some anti-inflammatory and antimicrobial activity. In addition, it has been shown to have some anti-cancer activity in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride for laboratory experiments is its low cost. In addition, it is relatively easy to synthesize and can be used as a reagent in the synthesis of various heterocyclic compounds. However, the main limitation of using this compound is its low solubility in water, which can make it difficult to use in some laboratory experiments.

Future Directions

There are several potential future directions for research involving 2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride. These include further investigation into its anti-inflammatory and antimicrobial activity, as well as its potential as an anticancer agent. In addition, further research into its mechanism of action and its use as a reagent in the synthesis of heterocyclic compounds could be beneficial. Finally, further research into its solubility in various solvents could help to improve its use in laboratory experiments.

Synthesis Methods

The synthesis of 2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is a two-step process involving the reaction of 2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine with hydrochloric acid. In the first step, a solution of 2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine in water is heated to 80°C and then treated with hydrochloric acid. The reaction is then allowed to proceed for several hours at 80°C. In the second step, the reaction mixture is cooled to room temperature and then filtered to remove the solid product. The filtrate is then evaporated to obtain the desired product, this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride involves the condensation of 2,3-dimethylpyridine-4-carboxaldehyde with guanidine hydrochloride, followed by cyclization and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt.", "Starting Materials": [ "2,3-dimethylpyridine-4-carboxaldehyde", "guanidine hydrochloride", "sodium hydroxide", "hydrochloric acid", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2,3-dimethylpyridine-4-carboxaldehyde (1.0 g, 7.5 mmol) and guanidine hydrochloride (1.5 g, 15 mmol) in 20 mL of ethanol.", "Step 2: Add a solution of sodium hydroxide (0.6 g, 15 mmol) in 10 mL of water dropwise to the reaction mixture with stirring at room temperature.", "Step 3: Heat the reaction mixture at reflux for 2 hours.", "Step 4: Cool the reaction mixture to room temperature and add hydrochloric acid (1.0 M) dropwise until the pH reaches 2.", "Step 5: Filter the precipitate and wash with water and ethanol.", "Step 6: Dry the product under vacuum to yield 2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride as a white solid (1.2 g, 70% yield)." ] }

2731007-36-4

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

2,3-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c1-6-10-7-3-4-9-5-8(7)11(6)2;;/h9H,3-5H2,1-2H3;2*1H

InChI Key

BPLGIBBIMPLNBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)CNCC2.Cl.Cl

Purity

95

Origin of Product

United States

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